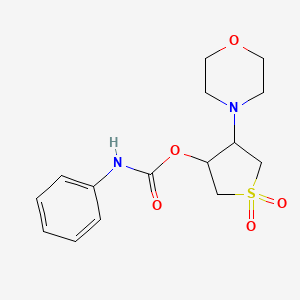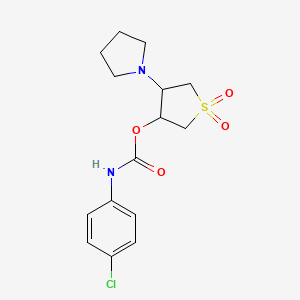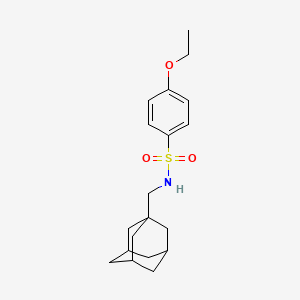
4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate
Vue d'ensemble
Description
4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a carbamate derivative that is commonly used as a tool compound in the study of biological systems.
Mécanisme D'action
The mechanism of action of 4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and ion channels. Additionally, it has been shown to modulate the activity of various signaling pathways in cells, which may contribute to its biological effects.
Biochemical and Physiological Effects:
4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Additionally, it has been shown to modulate the activity of various signaling pathways in cells, which may contribute to its effects on cell migration and proliferation. Furthermore, it has been shown to inhibit the activity of certain ion channels, which may contribute to its effects on the electrical properties of cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate in lab experiments is its reproducibility. The synthesis method is efficient and the compound is stable, making it easy to work with. Additionally, it has a variety of potential applications in scientific research, making it a versatile tool compound. However, one limitation of using 4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate is that its mechanism of action is not fully understood. This may make it difficult to interpret results from experiments using this compound.
Orientations Futures
There are many potential future directions for research on 4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate. One area of interest is investigating its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and its effects on various signaling pathways in cells. Furthermore, there is potential for developing new derivatives of 4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate with improved biological activity and specificity. Overall, 4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate is a promising tool compound with many potential applications in scientific research.
Applications De Recherche Scientifique
4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate has a variety of potential applications in scientific research. It has been used as a tool compound to study the activity of various enzymes, including proteases, kinases, and phosphatases. Additionally, it has been shown to inhibit the activity of certain ion channels, making it a useful tool for studying the electrical properties of cells. Furthermore, 4-morpholin-4-yl-1,1-dioxidotetrahydro-3-thienyl phenylcarbamate has been used as a tool compound to investigate the role of various signaling pathways in cell migration and proliferation.
Propriétés
IUPAC Name |
(4-morpholin-4-yl-1,1-dioxothiolan-3-yl) N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c18-15(16-12-4-2-1-3-5-12)22-14-11-23(19,20)10-13(14)17-6-8-21-9-7-17/h1-5,13-14H,6-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOWTYIPBIFCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CS(=O)(=O)CC2OC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-hydroxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298487.png)
![2-[4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298496.png)

![3-(4-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298519.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298526.png)
![5-(4-bromophenyl)-3-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298531.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4298537.png)
![3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298545.png)
![1-nitro-10-nonyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4298549.png)
![1-phenyl-4-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)pyrazolidine-3,5-dione](/img/structure/B4298562.png)
![5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4298563.png)

![dimethyl 1-[2-(1-adamantyl)ethyl]-4-(3,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4298573.png)
